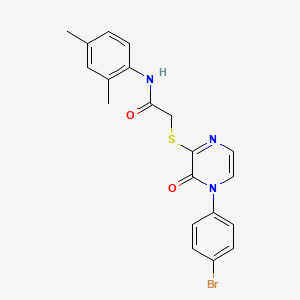

2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide

Description

This compound is a thioacetamide derivative featuring a 4-bromophenyl-substituted dihydropyrazinone core and a 2,4-dimethylphenyl acetamide moiety. The 4-bromophenyl group introduces steric bulk and electronic effects, which may influence solubility and reactivity. The 2,4-dimethylphenyl substituent on the acetamide likely increases lipophilicity, impacting bioavailability .

Properties

IUPAC Name |

2-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN3O2S/c1-13-3-8-17(14(2)11-13)23-18(25)12-27-19-20(26)24(10-9-22-19)16-6-4-15(21)5-7-16/h3-11H,12H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDWQISVSAFSEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps:

Formation of the Dihydropyrazinone Core: This step often starts with the condensation of a suitable diamine with a diketone under acidic or basic conditions to form the dihydropyrazinone ring.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction, where a phenyl ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS).

Thioether Formation: The thioether linkage is formed by reacting the bromophenyl-dihydropyrazinone intermediate with a thiol compound under nucleophilic substitution conditions.

Acetamide Formation: Finally, the acetamide moiety is introduced through an acylation reaction, typically using an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Alcohols: From reduction of carbonyl groups.

Substituted Aromatics: From nucleophilic aromatic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities with related compounds:

Key Observations:

- Core Heterocycles: The target compound’s dihydropyrazinone core differs from dihydropyrimidinone (e.g., ) and quinazolinone (e.g., ), altering electronic properties and hydrogen-bonding capacity.

- Thioether vs. Thione : The thioether (-S-) in the target compound and contrasts with the thione (-C=S) in , affecting redox stability and coordination chemistry.

Biological Activity

2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide is an organic compound with a complex structure that includes a bromophenyl group, a dihydropyrazinone ring, and a thioacetamide moiety. Its molecular formula is with a molecular weight of approximately 444.35 g/mol. This compound has garnered attention in medicinal chemistry for its potential biological activities and applications in drug development.

Chemical Structure and Properties

The structural features of this compound contribute to its biological activity. The presence of the bromophenyl group enhances its electronic properties, while the thioacetamide moiety may improve binding interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C20H18BrN3O2S |

| Molecular Weight | 444.35 g/mol |

| CAS Number | 900007-53-6 |

Research indicates that this compound may interact with specific molecular targets, influencing enzyme or receptor activity. The unique structural features allow it to potentially modulate biological pathways, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. For instance, it has been shown to inhibit the growth of various bacterial strains, indicating its potential as an antimicrobial agent.

Anticancer Potential

In vitro studies have demonstrated that this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways, suggesting its utility in cancer therapy.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of thioacetamides, including this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups.

- Evaluation of Anticancer Activity : Another research focused on the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?

The compound can be synthesized via carbodiimide-mediated coupling, as demonstrated in analogous acetamide derivatives. A typical protocol involves reacting 4-bromophenylacetic acid with substituted anilines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in dichloromethane at 273 K, followed by purification via recrystallization (e.g., methylene chloride slow evaporation) . Key parameters:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 273 K | Minimizes side reactions |

| Coupling agent | EDC·HCl | Activates carboxyl group |

| Solvent | Dichloromethane | Enhances solubility |

| Reaction time | 3 hours | Ensures completion |

Variations in substituents (e.g., 2,4-dimethylphenyl vs. 3,4-difluorophenyl) may require adjusting stoichiometry or catalyst loading .

Q. How can structural characterization be performed to confirm the compound’s identity and purity?

Use a combination of techniques:

- Single-crystal X-ray diffraction : Resolves bond lengths, dihedral angles (e.g., 66.4° between aryl rings in analogous structures), and hydrogen-bonding networks (N–H⋯O, C–H⋯F) critical for stability .

- NMR spectroscopy : Compare chemical shifts (e.g., aromatic protons at δ 7.2–7.8 ppm) with computed spectra for validation.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₀H₁₉BrN₃O₂S) within 3 ppm error.

- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients.

Q. What solvent systems are recommended for solubility and stability studies?

Preliminary data for related acetamides suggest:

Advanced Research Questions

Q. How does the compound’s structure-activity relationship (SAR) correlate with biological targets?

The 4-bromophenyl and 2,4-dimethylphenyl groups influence steric and electronic interactions. For example:

- The thioacetamide linker enhances flexibility, enabling binding to hydrophobic enzyme pockets.

- Dihedral angles (e.g., 40.0°–86.3° between aryl rings) modulate conformational stability and target engagement .

- Replace the bromine atom with electron-withdrawing groups (e.g., -NO₂) to study effects on binding affinity using molecular docking (e.g., AutoDock Vina) .

Q. What computational strategies can predict the compound’s pharmacokinetic properties?

Employ in silico models :

- Lipinski’s Rule of Five : Assess drug-likeness (logP <5, MW <500 Da).

- SwissADME : Predict bioavailability (%ABS >30%) and cytochrome P450 interactions.

- Molecular dynamics simulations : Analyze stability in lipid bilayers (e.g., GROMACS) .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Common issues and solutions:

Q. What crystallographic methods identify polymorphic forms, and how do they affect stability?

Polymorphism impacts dissolution rates and shelf life. Techniques:

- PXRD : Compare diffraction patterns (e.g., 2θ = 10°–30°) to known forms.

- DSC : Measure melting points (e.g., 423–425 K in Form I vs. 415 K in Form II) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯π contacts) driving stability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.